molecular formula C8H18N4O6S B1346993 Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate CAS No. 63981-40-8

Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate

Cat. No.: B1346993
CAS No.: 63981-40-8
M. Wt: 298.32 g/mol
InChI Key: WQOSZFNCFHKQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate (CAS 63981-40-8) is a piperazine-based compound characterized by an ethyl carboxylate group at the 1-position and an amino(imino)methyl substituent at the 4-position of the piperazine ring. The sulfate counterion enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The amino(imino)methyl group—a guanidine-like moiety—imparts strong hydrogen-bonding capacity, which may influence receptor binding or catalytic interactions in biological systems.

Properties

IUPAC Name

ethyl 4-carbamimidoylpiperazine-1-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2.H2O4S/c1-2-14-8(13)12-5-3-11(4-6-12)7(9)10;1-5(2,3)4/h2-6H2,1H3,(H3,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOSZFNCFHKQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60981609
Record name Sulfuric acid--ethyl 4-carbamimidoylpiperazine-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60981609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63981-40-8
Record name 1-Piperazinecarboxylic acid, 4-amidino-, ethyl ester, hydrogen sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--ethyl 4-carbamimidoylpiperazine-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60981609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate typically involves the reaction of ethyl piperazine-1-carboxylate with an appropriate aminating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate ()

  • Structure : Features a sulfonamide-linked glycyl group with 4-ethoxybenzenesulfonyl and 4-methylphenyl substituents.
  • Key Differences : The sulfonamide and aryl groups enhance hydrophobicity compared to the target compound’s polar guanidine moiety. Such modifications are common in protease inhibitors or kinase antagonists .

Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate ()

  • Structure : Contains a chloro-methylphenyl group and methylsulfonyl-glycyl chain.
  • Key Differences : The electron-withdrawing chlorine and sulfonyl groups may improve metabolic stability but reduce solubility. This contrasts with the target compound’s sulfate ion, which balances solubility and charge .

Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate ()

  • Structure : Includes a hydroxyethyl group attached to a methylsulfonylphenyl ring.

Ethyl 4-[(3-acetamido-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate ()

  • Structure : Combines acetamido and ethoxy groups on a benzenesulfonyl substituent.
  • Key Differences : The acetamido group provides a hydrogen-bond acceptor, while the ethoxy group increases lipophilicity. Such features are advantageous in antimicrobial agents, differing from the target’s guanidine-based polarity .

Ethyl 4-{4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate ()

  • Structure : A benzoyl core with methylsulfonyl and 4-methylbenzyl groups.
  • Key Differences: The benzoyl moiety and bulky substituents suggest use in rigid scaffold-based inhibitors, contrasting with the target’s flexible amino(imino)methyl group .

Ethyl 4-(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate ()

  • Structure: Incorporates a thienopyrimidine sulfanylacetyl group.

Ethyl 4-[6-(4-carbamoylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate ()

  • Structure : Pyrimidine ring with carbamoylpiperazine and methylsulfanyl groups.
  • Key Differences: The pyrimidine core and carbamoyl group suggest nucleotide mimicry, a stark contrast to the target’s non-aromatic substituents .

Data Table: Structural and Molecular Comparison

Compound Name (CAS) Key Substituents Molecular Formula Molar Mass (g/mol) Evidence Source
Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate (63981-40-8) Amino(imino)methyl, sulfate C₈H₁₆N₄O₃·H₂SO₄ 302.32 (free base)
Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate 4-Ethoxyphenylsulfonyl, 4-methylphenyl C₂₃H₂₈N₄O₆S 512.55
Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate 4-Chloro-2-methylphenyl, methylsulfonyl C₁₈H₂₅ClN₄O₅S 452.93
Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate Hydroxyethyl, methylsulfonylphenyl C₁₇H₂₄N₂O₆S 384.45
Ethyl 4-[6-(4-carbamoylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate (339017-92-4) Pyrimidine, carbamoylpiperazine, methylsulfanyl C₁₇H₂₇N₇O₃S 409.51

Biological Activity

Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The structural formula can be represented as follows:

  • Chemical Formula : C₁₃H₁₈N₄O₄S
  • Molecular Weight : Approximately 318.37 g/mol

The compound features a piperazine ring, which is significant in many bioactive molecules, contributing to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate nitric oxide (NO) production. Nitric oxide plays a crucial role in numerous physiological processes, including vasodilation, neurotransmission, and immune response.

Nitric Oxide Production

Research indicates that this compound can enhance the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 through NO pathways, implicating it in inflammatory responses and potential therapeutic applications in conditions like cancer and autoimmune diseases .

Antimicrobial Activity

Studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth and viability .

Antitumor Effects

The compound has also been investigated for its antitumor properties. In vitro studies have reported that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth ,
AntitumorInduction of apoptosis ,
Anti-inflammatoryModulation of IL-6 and IL-8 levels ,

Key Research Findings

  • Antimicrobial Studies : A study conducted on various piperazine derivatives demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Antitumor Mechanisms : Research indicated that this compound could inhibit tumor cell proliferation by activating apoptotic pathways, particularly in glioblastoma cell lines, showcasing its potential as an anticancer agent .
  • Inflammatory Response Modulation : The compound was found to enhance nitric oxide synthase activity, leading to increased NO production which is crucial for mediating inflammatory responses .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine ring via condensation of ethylenediamine with dihaloalkanes under basic conditions. Subsequent functionalization includes introducing the amino(imino)methyl group via nucleophilic substitution or reductive amination. Key optimizations:

  • Use N,N-diisopropylethylamine as a base to enhance nucleophilicity in substitution reactions .
  • Employ lithium aluminum hydride (LiAlH4) for selective reduction of intermediates, ensuring minimal side-product formation .
  • Purify via flash chromatography (ethyl acetate/hexane gradients) or crystallization (diethyl ether) to isolate high-purity products .
    Monitor reaction progress using TLC or HPLC to adjust stoichiometry and reaction times.

Advanced: How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?

Methodological Answer:
To resolve conformational ambiguities (e.g., piperazine ring puckering or substituent orientation):

  • Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures).
  • Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL for small-molecule resolution .
  • Address disorder in the sulfate counterion by applying TWIN commands in SHELX for twinned data .
    Validate against DFT-calculated geometries (e.g., bond angles, torsion angles) to confirm experimental vs. theoretical conformations .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Systematic substituent variation : Replace the ethyl carboxylate group with bulkier tert-butyl esters or electron-withdrawing groups (e.g., sulfonamides) to assess steric/electronic effects .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes, receptors). Parameterize the sulfate group’s charge distribution using GAFF force fields .
  • Enzyme inhibition assays : Test derivatives against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration assays, correlating IC₅₀ values with substituent properties .

Basic: How can researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) during characterization?

Methodological Answer:

  • NMR : Assign peaks using 2D COSY and HSQC to resolve overlapping signals from the piperazine ring and imino groups. Deuterated DMSO is ideal for observing exchangeable protons .
  • IR : Compare experimental stretches (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) with computed spectra from Gaussian 16 (B3LYP/6-31G* level) to validate assignments .
  • Cross-validation : Reconcile discrepancies by repeating measurements under standardized conditions (e.g., dry samples for IR, degassed CDCl₃ for NMR) .

Advanced: What experimental design considerations are critical for studying this compound’s enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic assays : Use Michaelis-Menten plots with varying substrate concentrations to determine inhibition modality (competitive vs. non-competitive). Include Lineweaver-Burk analysis for clarity .
  • Thermodynamic profiling : Measure ΔG, ΔH, and ΔS via isothermal titration calorimetry (ITC) to assess binding energetics .
  • Control experiments : Test against hCA I/II isoforms to evaluate selectivity, and include known inhibitors (e.g., acetazolamide) as benchmarks .

Basic: What purification and analytical techniques ensure high purity for biological assays?

Methodological Answer:

  • Purification : Use preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for final polishing. Confirm absence of residual solvents via GC-MS .
  • Purity validation : Combine HPLC-UV (≥95% peak area) with LC-ESI-MS to detect trace impurities.
  • Counterion analysis : Quantify sulfate content via ion chromatography or gravimetric analysis after barium chloride precipitation .

Advanced: How can computational methods predict the compound’s metabolic stability and toxicity?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate solubility (LogS), BBB permeability, and CYP450 interactions.
  • Toxicity profiling : Run ProTox-II to predict hepatotoxicity and mutagenicity, focusing on structural alerts (e.g., imino groups) .
  • Metabolite identification : Simulate Phase I/II metabolism with GLORYx to prioritize in vitro metabolite screening .

Advanced: What crystallographic challenges arise from the sulfate counterion, and how are they mitigated?

Methodological Answer:

  • Disorder : The sulfate group may exhibit rotational disorder. Apply ISOR and DELU restraints in SHELXL to refine anisotropic displacement parameters .
  • Charge balancing : Ensure protonation states of the piperazine nitrogen and sulfate are consistent via BVS (Bond Valence Sum) analysis .
  • Validation : Cross-check hydrogen bonding networks (e.g., N-H···O-S interactions) with PLATON ’s structure validation tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.